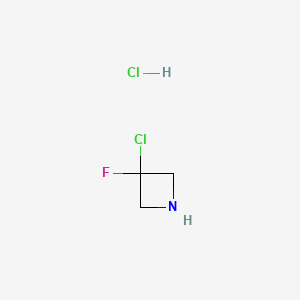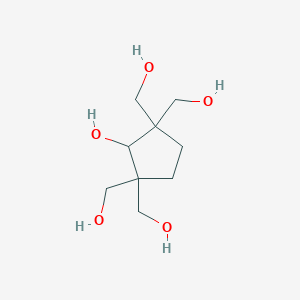
2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a tert-butyldimethylsilyloxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of anhydrous solvents and bases such as triethylamine to facilitate the silylation process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods can include the use of microreactor systems to introduce the tert-butyldimethylsilyl group into various organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The tert-butyldimethylsilyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and nucleophiles such as sodium methoxide for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amine derivatives when the nitro group is reduced and various substituted pyridine derivatives when the tert-butyldimethylsilyloxy group is replaced .
Applications De Recherche Scientifique
2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the tert-butyldimethylsilyloxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Tert-butyldimethylsilyloxy)ethoxy)ethanol: Similar in structure but with an ethoxy group instead of a nitro group.
2-(2-(Tert-butyldimethylsilyloxy)ethoxy)ethanamine: Contains an amine group instead of a nitro group.
Uniqueness
2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine is unique due to the presence of both the nitro group and the tert-butyldimethylsilyloxyethyl group, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C13H22N2O3Si |
|---|---|
Poids moléculaire |
282.41 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-[2-(5-nitropyridin-2-yl)ethoxy]silane |
InChI |
InChI=1S/C13H22N2O3Si/c1-13(2,3)19(4,5)18-9-8-11-6-7-12(10-14-11)15(16)17/h6-7,10H,8-9H2,1-5H3 |
Clé InChI |
JDBHIVQIUAQMLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCC1=NC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea](/img/structure/B13898671.png)
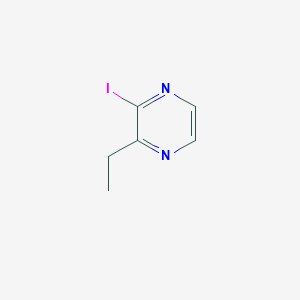
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-{(1R)-3-methyl-1-[(1S,2R,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl]butyl}-D-leucinamide](/img/structure/B13898686.png)
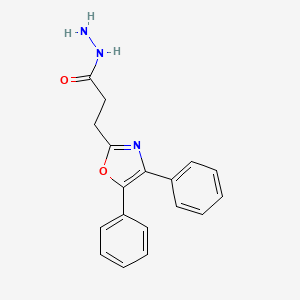
![7-iodo-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-Triazolo[4,3-a]pyridine](/img/structure/B13898701.png)
![3-(Cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride](/img/structure/B13898716.png)

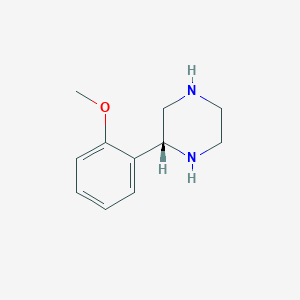

![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)
![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)
